molecular formula C11H15NO3 B4827339 4-methoxy-N-(2-methoxyethyl)benzamide CAS No. 88328-87-4

4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4827339
CAS No.: 88328-87-4
M. Wt: 209.24 g/mol
InChI Key: XAZJDNNKFPWFJJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring linked to a 2-methoxyethylamine group via an amide bond. The compound’s methoxy groups act as electron-donating substituents, influencing its electronic properties and stability during chemical reactions .

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-7-12-11(13)9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZJDNNKFPWFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367066
Record name 4-methoxy-N-(2-methoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88328-87-4
Record name 4-methoxy-N-(2-methoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 4-methoxy-N-(2-methoxyethyl)benzoic acid.

    Reduction: 4-methoxy-N-(2-methoxyethyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in binding to the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents/Modifications Implications
4-Methoxy-N-(2-methoxyethyl)benzamide Benzamide Methoxy (C-4), 2-methoxyethyl (N-substituent) Balances lipophilicity and solubility; may enhance bioavailability
4-Methoxy-N-(4-oxoquinazolin-3-yl)benzamide Benzamide + quinazolinone Dihydroquinazolinone ring Potential kinase inhibition; improved solubility due to heterocyclic ring
4-Methoxy-N-(thiadiazol-5-yl)benzamide Benzamide + 1,2,4-thiadiazole Thiadiazole ring Enhanced antimicrobial/antiviral activity; increased metabolic stability
4-Butoxy-N-(2-phenoxyethyl)benzamide Benzamide Butoxy (C-4), phenoxyethyl (N-substituent) Higher lipophilicity; reduced solubility compared to methoxyethyl analogs
N-Ethyl-4-methoxybenzamide Benzamide Ethyl (N-substituent) Simplified structure; lower molecular weight but reduced target specificity

Key Observations :

  • The methoxyethyl group in the target compound improves solubility compared to bulkier substituents (e.g., phenoxyethyl) while maintaining moderate lipophilicity .
  • Heterocyclic additions (e.g., thiadiazole, quinazolinone) enhance biological activity but may complicate synthesis .

Key Findings :

  • Tetrazole-containing analogs show superior cytotoxicity, likely due to enhanced DNA-binding capacity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name LogP Solubility (mg/mL) Plasma Protein Binding (%) Half-Life (h)
This compound 1.8 0.45 85 6.2
4-Methoxy-N-(quinazolin-6-yl)benzamide 2.5 0.12 92 8.5
4-Butoxy-N-(2-phenoxyethyl)benzamide 3.1 0.08 78 4.7

Analysis :

  • The target compound’s lower LogP (1.8) and moderate solubility (0.45 mg/mL) suggest favorable absorption and distribution compared to more lipophilic analogs .
  • Quinazolinone derivatives exhibit prolonged half-lives due to metabolic stability from the heterocyclic ring .

Future Research Directions

Synthesis Optimization : Improve yield and purity of the target compound using green chemistry approaches .

Mechanistic Studies : Elucidate interactions with biological targets (e.g., kinases, proteases) via crystallography or molecular docking .

In Vivo Validation : Assess efficacy and toxicity in animal models, particularly for anticancer and anti-inflammatory applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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